molecular formula C7H13NO B13633317 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine

1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine

Katalognummer: B13633317
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: CSUHTUDHCJRDAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine typically involves the formation of the spirocyclic ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable oxetane derivative with an amine can yield the desired spirocyclic amine .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and applications.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution can produce a range of functionalized spirocyclic amines .

Wissenschaftliche Forschungsanwendungen

1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine exerts its effects involves interactions with specific molecular targets. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. For instance, the compound could inhibit or activate certain pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and specificity are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine stands out due to its specific combination of the oxetane and methanamine groups. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

1-oxaspiro[3.3]heptan-6-ylmethanamine

InChI

InChI=1S/C7H13NO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5,8H2

InChI-Schlüssel

CSUHTUDHCJRDAT-UHFFFAOYSA-N

Kanonische SMILES

C1COC12CC(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.